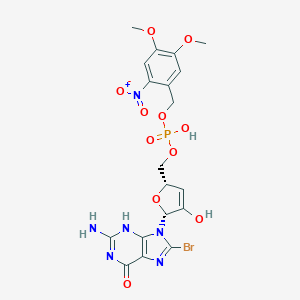
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a derivative of cyclic guanosine monophosphate (cGMP), which is an important second messenger in many physiological processes. In
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp has several potential applications in scientific research. One of the most promising applications is in the study of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling pathways. By selectively activating or inhibiting 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes, researchers can gain insights into the physiological and biochemical functions of this important second messenger. Additionally, 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp can be used to study the effects of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp on various cellular processes, such as ion channel activity, gene expression, and cell proliferation.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is based on its ability to selectively bind to and activate 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. Specifically, the 4,5-Dimethoxy-2-nitrobenzyl group on the molecule can be cleaved by light, releasing the active 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp moiety. This allows for the precise control of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling pathways in vitro and in vivo.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp are dependent on the specific 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes that are activated or inhibited. However, some general effects have been observed, such as increased ion channel activity, altered gene expression, and changes in cell proliferation and differentiation. These effects can be studied in various cell types and animal models, providing insights into the role of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in normal and pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is its selectivity for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. This allows for precise control of these processes, which is not possible with other compounds that affect multiple signaling pathways. Additionally, the ability to cleave the molecule with light provides a non-invasive method for controlling 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in vivo. However, there are also limitations to using 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, such as the need for specialized equipment and expertise to perform light-induced cleavage experiments. Additionally, the compound may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. One area of interest is the development of new methods for controlling 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in vivo, such as using different wavelengths of light to selectively activate or inhibit specific 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. Additionally, researchers are exploring the use of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp in the study of various diseases, such as cancer and cardiovascular disease, where 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling is known to play a role. Finally, there is ongoing research on the optimization of the synthesis method for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, with the goal of improving yield and purity while reducing the cost and complexity of the process.
Métodos De Síntesis
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp involves several steps. First, 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is synthesized by reacting guanosine triphosphate (GTP) with sodium nitrite and hydrobromic acid. The resulting compound is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base to yield 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Número CAS |
177592-89-1 |
|---|---|
Nombre del producto |
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp |
Fórmula molecular |
C19H20BrN6O11P |
Peso molecular |
619.3 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2,5-dihydrofuran-2-yl]methyl (4,5-dimethoxy-2-nitrophenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C19H20BrN6O11P/c1-33-12-3-8(10(26(29)30)5-13(12)34-2)6-35-38(31,32)36-7-9-4-11(27)17(37-9)25-15-14(22-18(25)20)16(28)24-19(21)23-15/h3-5,9,17,27H,6-7H2,1-2H3,(H,31,32)(H3,21,23,24,28)/t9-,17+/m0/s1 |
Clave InChI |
BUTRLBCVZQNKNV-HUTHGQBESA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2C=C([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
Sinónimos |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



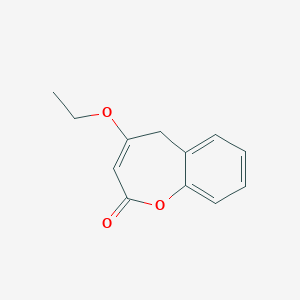

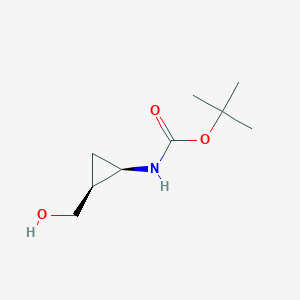
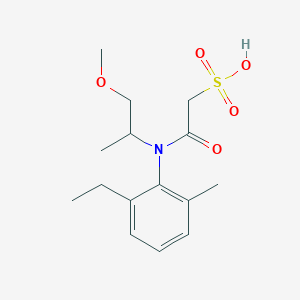
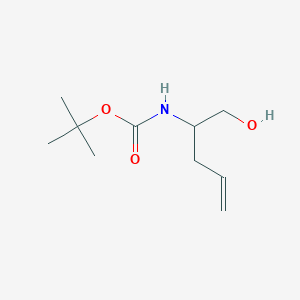
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
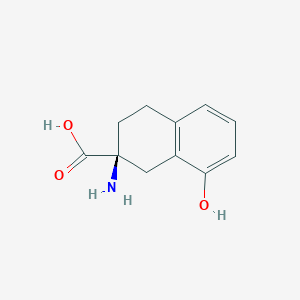
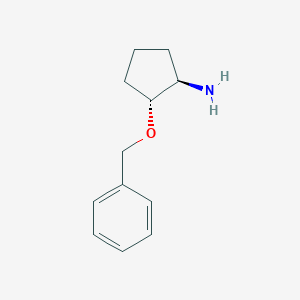
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
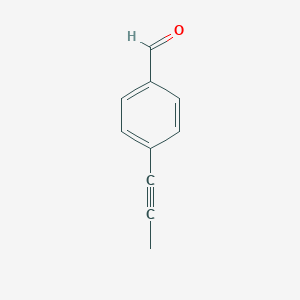
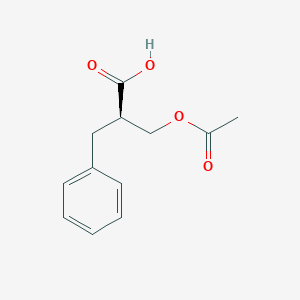
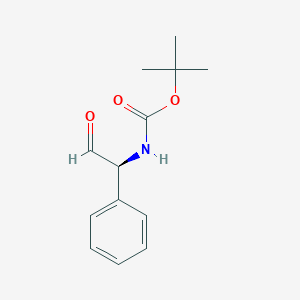
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)